Cas no 2138424-99-2 (8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid)

8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-739527
- 2138424-99-2
- 8-bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
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- Inchi: 1S/C10H10BrNO2/c11-9-4-7(10(13)14)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2,(H,13,14)
- InChI Key: ZQNPTEXXNIWFJP-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)O)=CC2=C1CNCC2
Computed Properties
- Exact Mass: 254.98949g/mol
- Monoisotopic Mass: 254.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3Ų
- XLogP3: -0.7
8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739527-1.0g |
8-bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2138424-99-2 | 1g |
$0.0 | 2023-06-06 |
8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid Related Literature
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
Additional information on 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Research Brief on 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS: 2138424-99-2): Recent Advances and Applications
The compound 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS: 2138424-99-2) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this molecule, highlighting its synthetic pathways, biological activities, and potential therapeutic uses. The tetrahydroisoquinoline scaffold, to which this compound belongs, is a privileged structure in drug design, known for its ability to interact with diverse biological targets.
Recent studies have explored the synthetic optimization of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, focusing on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method for its synthesis, utilizing palladium-catalyzed cross-coupling reactions to introduce the bromo substituent efficiently. This advancement addresses previous challenges in regioselectivity and offers a scalable route for industrial production. The compound's carboxylic acid moiety further enhances its utility as a building block for derivatization, enabling the creation of analogs with tailored pharmacological properties.
In terms of biological activity, 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has shown promise as a key intermediate in the development of protease inhibitors. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its incorporation into novel inhibitors targeting thrombin and factor Xa, critical players in coagulation pathways. The bromo-substituent's electron-withdrawing effects were found to enhance binding affinity to these serine proteases, suggesting its potential in antithrombotic drug development. Molecular docking studies corroborated these findings, revealing favorable interactions with the enzymes' active sites.
Beyond cardiovascular applications, this compound has emerged as a valuable scaffold in neuroscience research. A 2024 study in ACS Chemical Neuroscience reported its use in designing sigma-1 receptor modulators, with the bromo group playing a crucial role in receptor subtype selectivity. The tetrahydroisoquinoline core's rigidity and the carboxylic acid's ability to form salt bridges with receptor residues contributed to improved blood-brain barrier penetration and target engagement. These findings open new avenues for treating neurodegenerative disorders and chronic pain.
The pharmacokinetic profile of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid derivatives has also been investigated, with recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicating favorable drug-like properties. Researchers have employed prodrug strategies to enhance oral bioavailability, particularly by esterifying the carboxylic acid group. These modifications have shown success in preclinical models, as evidenced by a 2023 Nature Communications paper detailing improved plasma concentrations and tissue distribution of prodrug analogs.
Looking forward, the versatility of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid positions it as a cornerstone in fragment-based drug discovery. Its modular structure allows for rapid generation of diverse chemical libraries, facilitating hit identification in high-throughput screening campaigns. The compound's commercial availability (through suppliers like Sigma-Aldrich and TCI Chemicals) and well-characterized properties further accelerate research efforts. As synthetic methodologies continue to evolve and biological targets are further elucidated, this molecule is poised to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
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